N-(cyclooctylmethyl)-4-methoxyaniline
Description
Properties
IUPAC Name |
N-(cyclooctylmethyl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-9-15(10-12-16)17-13-14-7-5-3-2-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFBUUMUBYMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclooctylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using large-scale crystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
N-(cyclooctylmethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(cyclooctylmethyl)-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(cyclooctylmethyl)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclooctylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of N-(cyclooctylmethyl)-4-methoxyaniline Analogs
Key Observations:
Bulk and Hydrophobicity : The cyclooctylmethyl group is larger and more hydrophobic than substituents like cyclopropylmethyl or benzimidazole-methyl . This bulk may enhance membrane permeability but reduce solubility, a critical factor in drug design.
Bioactivity Trends :
- Heterocyclic substituents (e.g., benzimidazole, triazine) correlate with antifungal and anti-inflammatory activities .
- Bulky aliphatic groups (e.g., adamantane derivatives in ) are associated with enhanced thermal stability and catalytic utility in C–N bond-forming reactions .
Synthetic Accessibility : Compounds with simple alkyl groups (e.g., cyclopropylmethyl) are synthesized in high yields (>99%) via alkylation , whereas triazine- or imidazole-containing analogs require multi-step protocols .
Pharmacological and Mechanistic Insights
- Antifungal Activity : TRI (triazine-vinyl substituent) disrupts fungal membrane integrity, while B1 (benzimidazole-methyl) modulates PPARγ to alleviate neuroinflammation .
- Neuroprotection : BL-M (chromene-methyl) activates ERK-CREB pathways, suggesting that 4-methoxyaniline derivatives with rigid substituents may stabilize protein-ligand interactions .
Q & A
Q. How can discrepancies in catalytic efficiency between similar N-alkylation protocols be reconciled?
- Methodological Answer : Discrepancies often stem from trace moisture or ligand decomposition. Implement rigorous drying protocols (e.g., molecular sieves in solvents) and monitor ligand stability via ³¹P NMR. Compare turnover numbers (TON) under standardized conditions (e.g., 1 atm inert gas, fixed substrate ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
